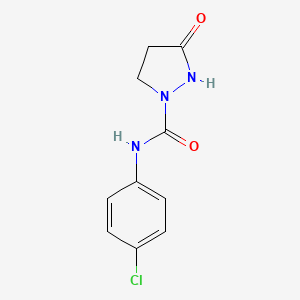
N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide
Overview
Description
N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide:
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors in the body . For instance, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide has been found to target the vascular endothelial growth factor receptor 1 in humans .
Mode of Action
The compound’s interaction with its targets could potentially alter the normal functioning of these targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, compounds containing the indole nucleus have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, depending on their targets and mode of action .
Biochemical Analysis
Biochemical Properties
N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting cellular redox balance .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission and potentially improve cognitive function . Excessive accumulation of acetylcholine may also result in neurotoxicity and adverse effects on neuronal health . In addition to its effects on the nervous system, this compound may influence cell signaling pathways, gene expression, and cellular metabolism in other cell types. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and subsequent modulation of their activity. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s catalytic function . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation and prolonged signaling at cholinergic synapses . Additionally, this compound may interact with other enzymes and proteins involved in cellular redox balance, such as superoxide dismutase and catalase, thereby influencing oxidative stress responses . These interactions contribute to the compound’s overall effects on cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate and potency . Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular redox balance and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cholinergic neurotransmission and improve cognitive function without causing significant adverse effects . At higher doses, the accumulation of acetylcholine can lead to neurotoxicity, resulting in symptoms such as muscle tremors, convulsions, and respiratory distress . Additionally, high doses of this compound may induce oxidative stress and inflammation, further contributing to its toxic effects . These findings highlight the importance of determining the appropriate dosage range for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, such as cytochrome P450, which catalyze its oxidation and conjugation with other molecules for excretion . This metabolic process results in the formation of metabolites that may retain some of the biological activity of the parent compound . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular redox balance and oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may bind to intracellular proteins, such as acetylcholinesterase and superoxide dismutase, influencing their activity and localization . The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular redox balance and neurotransmission . Additionally, this compound may be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolidine ring. The reaction is followed by the introduction of a carboxamide group through the reaction with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 4-chlorophenyl group can be replaced by other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its efficacy and reduce side effects, making it a promising candidate for the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the manufacture of polymers, coatings, and other materials.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
- N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-chlorophenyl)-1,2,4-triazole-3-carboxamide
Comparison: Compared to these similar compounds, N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide is unique due to its pyrazolidine ring structure. This structure imparts specific chemical and biological properties that may not be present in the other compounds. For instance, the pyrazolidine ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the presence of the 4-chlorophenyl group can influence the compound’s biological activity, potentially making it more effective in certain therapeutic applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-oxopyrazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-3-8(4-2-7)12-10(16)14-6-5-9(15)13-14/h1-4H,5-6H2,(H,12,16)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWGIAVNWBPPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228885 | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-73-2 | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate](/img/structure/B3122847.png)
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine](/img/structure/B3122853.png)
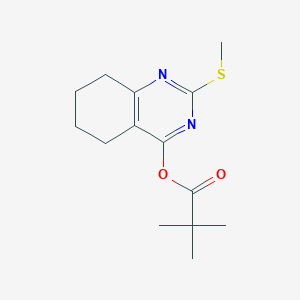

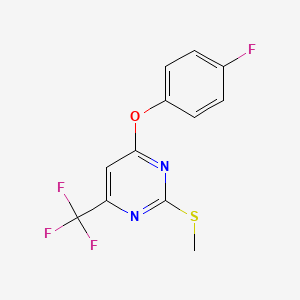
![N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B3122886.png)
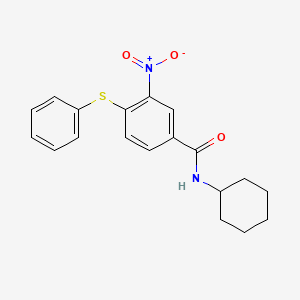
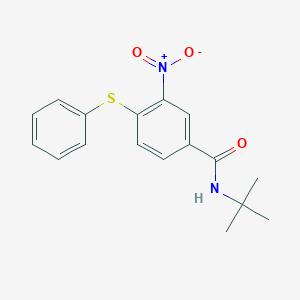
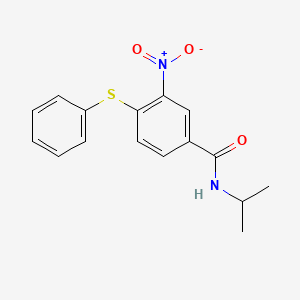
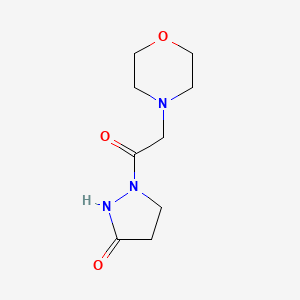
![N-[(dimethylamino)methylene]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3122925.png)
![1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122933.png)
![1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122941.png)
![ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate](/img/structure/B3122951.png)
